3-(Naphthalen-2-yl)acrylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113388-98-0 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H |
InChI Key |
LGDJTQJRMBMCIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Synonyms |
3-(NAPHTHALEN-2-YL)ACRYLALDEHYDE |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Naphthalen 2 Yl Acrylaldehyde
Conjugate Addition Reactions (Michael Additions)
Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. slideshare.net 3-(Naphthalen-2-yl)acrylaldehyde serves as a classic Michael acceptor, with its reactivity influenced by the electron-withdrawing nature of the aldehyde and the extensive conjugation provided by the naphthalene (B1677914) moiety.
The electronic structure of α,β-unsaturated aldehydes like this compound is key to their reactivity. The electronegative oxygen atom of the carbonyl group withdraws electron density through the conjugated π-system. This polarization extends to the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles (Michael donors). libretexts.org This 1,4-addition is often thermodynamically favored over direct 1,2-addition to the carbonyl carbon because it results in the formation of a stable enolate intermediate. slideshare.netlibretexts.org
The general mechanism for a Michael addition involves three main steps:
Nucleophile Attack: A nucleophile, typically a soft nucleophile like an enolate, amine, or thiol, attacks the electrophilic β-carbon.
Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate.
Protonation: The enolate is protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. libretexts.org
The presence of the bulky naphthalen-2-yl group at the β-position introduces significant steric hindrance, which can influence the rate and stereochemical outcome of the reaction. It also contributes to the electronic properties of the conjugated system, affecting the electrophilicity of the β-carbon.
Controlling the stereochemistry of newly formed chiral centers is a primary goal in modern organic synthesis. In the context of Michael additions to substrates like this compound, two new stereocenters can be generated, leading to the possibility of different diastereomers and enantiomers. libretexts.org Asymmetric organocatalysis has emerged as a powerful tool for controlling these outcomes. researchgate.net
Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or thiourea-based catalysts derived from amino acids or diamines, can effectively catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes. mdpi.comnih.govresearchgate.net These catalysts operate by forming chiral, transient intermediates (iminium ions or enamines) that direct the nucleophilic attack to one face of the molecule, thereby controlling the stereochemistry. researchgate.net High levels of diastereoselectivity and enantioselectivity can be achieved, often exceeding 90% diastereomeric ratio (dr) and 95% enantiomeric excess (ee). mdpi.comrsc.org
Table 1: Representative Enantioselective Michael Additions to Aromatic α,β-Unsaturated Acceptors
| Michael Donor | Michael Acceptor (Analog) | Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea | Water | 95 | 9:1 | 99 (syn) |
| Isobutyraldehyde | N-Phenylmaleimide | (R,R)-DPEN-Thiourea | Water | >97 | N/A | 99 |
| Isobutyraldehyde | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea | Water | 99 | 9:1 | 99 (syn) |
| Propanal | (E)-3-(2-Naphthyl)-1-nitroprop-2-ene | Diphenylprolinol Silyl Ether | [bmim]NTf₂ | 95 | 93:7 | 95 (syn) |
This table presents data for analogous systems to illustrate the high levels of stereocontrol achievable in organocatalyzed Michael additions relevant to this compound. Data sourced from multiple studies. mdpi.comnih.govresearchgate.netmdpi.com
The mechanism of organocatalyzed Michael additions to α,β-unsaturated aldehydes is well-studied and typically proceeds through one of two main catalytic cycles: iminium activation or enamine activation. researchgate.netbeilstein-journals.org
Iminium Ion Catalysis: This is the primary pathway when the α,β-unsaturated aldehyde is the substrate. A chiral secondary amine catalyst (e.g., a diarylprolinol derivative) reacts with the aldehyde to form a transient, chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, activating it for nucleophilic attack. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, forcing the incoming nucleophile to attack from the opposite face, thus inducing stereoselectivity. After the addition, the resulting enamine is hydrolyzed to release the product and regenerate the catalyst. beilstein-journals.org
Enamine Catalysis: This pathway is operative when the nucleophile is an aldehyde or ketone. The catalyst forms a chiral enamine with the donor molecule, which then acts as the nucleophile attacking the Michael acceptor (e.g., a nitroalkene). mdpi.com
Many modern organocatalysts are bifunctional, incorporating a group like thiourea (B124793) alongside the amine. The thiourea moiety acts as a Brønsted acid, activating the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. mdpi.commdpi.com This dual activation model, where the catalyst activates both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), is highly effective and leads to excellent stereochemical control. mdpi.comrsc.org
Functionalization and Derivatization Strategies
Beyond conjugate addition, the rich functionality of this compound allows for a variety of other transformations, enabling the synthesis of complex molecular architectures.
Introducing a functional group at the α-position of an α,β-unsaturated aldehyde expands its synthetic utility. mdpi.comnih.gov Direct functionalization can be challenging due to the competing reactivity of the β-carbon and the carbonyl group. However, several strategies have been developed.
One common approach involves halogenation of the aldehyde followed by dehydrohalogenation to introduce the double bond, or substitution of the α-halo group. nih.gov More sophisticated methods rely on organocatalysis. Using enamine catalysis, the aldehyde can be converted into a nucleophilic enamine intermediate, which can then react with an electrophile at the α-position. This strategy allows for the enantioselective introduction of various groups, including alkyl, acyl, and heteroatomic substituents.
Table 2: Examples of α-Functionalization Strategies for α,β-Unsaturated Aldehydes
| Functionalization Type | Reagents/Method | Resulting Group at α-Position |
| α-Halogenation | Halogenating agent (e.g., NBS, NCS), followed by elimination | -Cl, -Br |
| α-Silyloxylation | Trialkylsilyl triflates and dioxanones via retro-hetero-Diels–Alder | -OSiR₃ |
| α-Thioetherification | Acylation of thiiranes or umpolung strategies | -S(CO)R, -S(CO)NR₂ |
| α-Fluorination | Reduction of 2-halogenated esters with DIBAL-H | -F |
This table summarizes general methods applicable to the synthesis of α-functionalized α,β-unsaturated aldehydes. mdpi.comnih.gov
Functionalization at the γ-position (the carbon atom of the double bond attached to the naphthalene ring) is less common but conceptually possible through mechanisms that extend the electronic influence of the carbonyl group. For this compound, the "γ-position" can also refer to the naphthalene ring itself, as it is part of the conjugated system.
Direct C-H functionalization of the naphthalene ring offers a powerful route to derivatives. researchgate.net Catalytic methods using transition metals like rhodium, palladium, or iridium can direct the addition of various functional groups (e.g., alkenes, silyl groups) to specific positions on the naphthalene core, often guided by a directing group. dntb.gov.ua While the aldehyde in this compound could potentially act as a directing group, the specific regioselectivity would depend heavily on the catalyst and reaction conditions. Such reactions would modify the aromatic core while leaving the acrylaldehyde moiety intact, providing a route to a diverse library of substituted analogs.
Transformations of the Aldehyde Moiety
The aldehyde functional group in this compound is a key center for chemical transformations. Its reactivity is influenced by the extended conjugation with the naphthalene ring system. Common reactions involving the aldehyde moiety include oxidation, reduction, and nucleophilic addition.
Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, (E)-3-(naphthalen-2-yl)acrylic acid. This transformation can be achieved using various oxidizing agents. For instance, potassium permanganate (B83412) (KMnO4) promoted oxidation is a well-established method for converting aldehydes to carboxylic acids. The reaction proceeds through the formation of a permanganate ester intermediate. The electrophilicity of the aldehyde carbon plays a crucial role in this process, with more electron-deficient aldehydes generally exhibiting faster reaction rates. researchgate.net
Reduction of the aldehyde, on the other hand, affords the corresponding alcohol, (E)-3-(naphthalen-2-yl)prop-2-en-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4). The nucleophilicity of the reducing agent and the electrophilicity of the aldehyde carbon are key factors governing the reaction kinetics. researchgate.net
Nucleophilic addition to the carbonyl carbon of the aldehyde is another significant class of reactions. The polarity of the carbon-oxygen double bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This can lead to the formation of a variety of adducts, depending on the nature of the nucleophile.
| Transformation | Reagent Example | Product |
| Oxidation | KMnO4 | (E)-3-(naphthalen-2-yl)acrylic acid |
| Reduction | NaBH4 | (E)-3-(naphthalen-2-yl)prop-2-en-1-ol |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary alcohol |
Cycloaddition Reactions Involving the Acrylaldehyde Framework
The conjugated π-system of this compound, encompassing the naphthalene ring, the double bond, and the carbonyl group, makes it a suitable substrate for cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
One of the most common types of cycloaddition reactions is the [3+2] cycloaddition, which involves a 1,3-dipole and a dipolarophile. uchicago.edu In the context of the acrylaldehyde framework, the carbon-carbon double bond can act as the dipolarophile. Azomethine ylides, for example, can be generated photochemically or thermally and react with the alkene component to form five-membered heterocyclic rings. beilstein-journals.orgresearchgate.net The stereoselectivity of these reactions is often high, leading to the formation of specific isomers. researchgate.net
Another important class of cycloadditions is the [2+2] photochemical cycloaddition. These reactions typically occur upon irradiation with UV light and involve the dimerization or cross-cycloaddition of alkenes to form cyclobutane (B1203170) rings. nih.gov While the specific photochemical behavior of this compound is not detailed in the provided search results, the reactivity of similar naphthalene acrylic acid derivatives suggests that it could undergo such transformations. nih.gov
The efficiency and outcome of these cycloaddition reactions can be influenced by various factors, including the solvent, temperature, and the presence of catalysts or templates. beilstein-journals.orgnih.gov
| Cycloaddition Type | Reactant Partner (Example) | Resulting Ring System |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine (B122466) derivative |
| [2+2] Photochemical Cycloaddition | Another molecule of this compound | Cyclobutane derivative |
| [3+1] Cycloaddition | Ylides with Metallo-enolcarbenes | Cyclobutene derivative |
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is characterized by both electrophilic and nucleophilic sites, making it a versatile participant in a wide range of chemical reactions. masterorganicchemistry.com
Electrophilic Character: The primary electrophilic center in the molecule is the carbonyl carbon of the aldehyde group. libretexts.org The electronegative oxygen atom polarizes the C=O double bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This electrophilicity is fundamental to reactions such as additions of organometallic reagents, cyanides, and amines to the carbonyl group. The extended conjugation with the naphthalene ring can modulate the electrophilicity of the carbonyl carbon.
Nucleophilic Character: While the molecule is predominantly electrophilic at the carbonyl carbon, the oxygen atom of the aldehyde possesses lone pairs of electrons and can act as a nucleophile or a Lewis base. masterorganicchemistry.com It can be protonated by strong acids or coordinate to Lewis acids, which can activate the carbonyl group towards nucleophilic attack. Furthermore, under certain conditions, the π-system of the naphthalene ring can exhibit nucleophilic character, participating in electrophilic aromatic substitution reactions, although this is less common for acrylaldehyde derivatives due to the deactivating nature of the aldehyde group.
| Site | Character | Typical Reactions |
| Carbonyl Carbon | Electrophilic | Nucleophilic Addition |
| Carbonyl Oxygen | Nucleophilic / Lewis Basic | Protonation, Coordination to Lewis Acids |
| Naphthalene Ring | Potentially Nucleophilic | Electrophilic Aromatic Substitution (less favored) |
Radical Reactions and Bond Cleavage Studies
Radical reactions involve species with unpaired electrons and proceed through mechanisms distinct from polar reactions. utdallas.edu These reactions are often initiated by light (photochemical cleavage) or heat (thermal cleavage), leading to the homolytic cleavage of covalent bonds. utexas.edulibretexts.org
In the context of this compound, radical reactions could be initiated at several sites. Homolytic cleavage of a C-H bond on the alkyl chain or the naphthalene ring could generate radical intermediates. The stability of the resulting radical is a key factor in determining the preferred site of reaction. For example, allylic or benzylic radicals are stabilized by resonance.
While specific studies on the radical reactions and bond cleavage of this compound were not found in the provided search results, general principles of radical chemistry can be applied. The presence of the extended π-system could influence the stability of any radical intermediates formed. For instance, a radical formed at the α-carbon to the naphthalene ring would be a benzylic-type radical, benefiting from resonance stabilization.
Radical reactions can lead to a variety of outcomes, including substitution, addition, and polymerization. The specific products formed would depend on the reaction conditions and the presence of other radical species.
| Type of Cleavage | Initiator | Potential Intermediate |
| Homolytic C-H Cleavage | Heat, Light | Carbon-centered radical |
| Homolytic C-C Cleavage | High Temperature | Carbon-centered radicals |
Advanced Spectroscopic Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For 3-(Naphthalen-2-yl)acrylaldehyde, both one-dimensional and two-dimensional NMR experiments are employed to assign every proton and carbon atom.
High-resolution ¹H and ¹³C NMR spectra provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule. The analysis of the (E)-isomer of this compound in deuterated chloroform (B151607) (CDCl₃) reveals a distinct set of signals.
The ¹H NMR spectrum shows the aldehydic proton as a doublet at approximately 9.72 ppm. diva-portal.org The vinyl protons appear as doublets, with the proton adjacent to the carbonyl group (α-proton) resonating at around 6.80 ppm and the proton adjacent to the naphthalene (B1677914) ring (β-proton) appearing further downfield. diva-portal.org The large coupling constant between these two protons confirms the trans or (E) configuration of the double bond. The protons of the naphthalene ring system appear as a series of multiplets in the aromatic region (approximately 7.49-8.03 ppm). diva-portal.org
The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the aldehyde is highly deshielded, appearing at approximately 193.8 ppm. diva-portal.org The carbons of the vinyl group and the naphthalene ring resonate in the range of 123.6 to 152.8 ppm. diva-portal.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-3-(Naphthalen-2-yl)acrylaldehyde
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 9.72 (d, J = 7.8 Hz, 1H) | Aldehyde (-CHO) | 193.8 | Carbonyl (C=O) | | 8.03 (s, 1H) | Naphthyl | 152.8 | Vinyl | | 7.86-7.92 (m, 3H) | Naphthyl | 134.7 | Naphthyl (Quaternary) | | 7.74 (dd, J = 1.5, 8.6 Hz, 1H) | Naphthyl | 133.2 | Naphthyl (Quaternary) | | 7.49-7.60 (m, 3H) | Naphthyl | 131.6 | Naphthyl/Vinyl | | 6.80 (dd, J = 7.8, 16.0 Hz, 1H) | Vinyl | 130.8 | Naphthyl/Vinyl | | | | 129.0 | Naphthyl | | | | 128.8 | Naphthyl | | | | 128.7 | Naphthyl | | | | 127.9 | Naphthyl | | | | 127.8 | Naphthyl | | | | 127.0 | Naphthyl | | | | 123.6 | Naphthyl | Data sourced from a study on oxidative Heck reactions. diva-portal.org
To unambiguously assign the proton and carbon signals and confirm the connectivity between atoms, two-dimensional NMR techniques are utilized.
COSY (Correlation Spectroscopy): A COSY experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, this technique would show a clear cross-peak between the aldehydic proton and the α-vinyl proton, and between the α- and β-vinyl protons. It would also reveal the coupling network within the naphthalene ring system, helping to differentiate the individual aromatic protons. The use of COSY analysis is standard in confirming the structure of such complex compounds. ethz.chbeilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons directly to the carbon atoms they are attached to. This is crucial for assigning the carbon signals based on the already-assigned proton spectrum. For instance, the HSQC spectrum would show a correlation between the proton signal at 9.72 ppm and the carbon signal at 193.8 ppm, confirming the aldehyde group. Similarly, each vinyl and aromatic proton signal would correlate to its corresponding carbon signal, allowing for a complete and confident assignment of the ¹³C NMR spectrum. ethz.chbeilstein-journals.orgrsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching absorption. For saturated aliphatic aldehydes, this peak typically appears between 1740-1720 cm⁻¹. orgchemboulder.com However, in this compound, the carbonyl group is part of a conjugated system (C=C-C=O). This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Consequently, the carbonyl stretch for α,β-unsaturated aldehydes is observed in the range of 1710-1685 cm⁻¹. orgchemboulder.compg.edu.pl In a closely related compound, (Z)-3-(Naphthalen-2-yl)-2-(phenylthio)acrylaldehyde, this stretch was observed at 1691 cm⁻¹, consistent with a conjugated carbonyl system. amazonaws.com
Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group itself. This typically gives rise to one or two moderate intensity bands in the region of 2830-2695 cm⁻¹. orgchemboulder.com Often, a distinct shoulder peak can be observed around 2720 cm⁻¹, which is a helpful indicator for the presence of an aldehyde functional group, as it appears in a region where other C-H stretches are absent. orgchemboulder.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong absorption, position indicates conjugation with the C=C double bond and naphthalene ring. orgchemboulder.compg.edu.pl |
| Aldehyde (C-H) Stretch | 2830 - 2695 | One or two moderate peaks, characteristic of the aldehyde functional group. orgchemboulder.com |
| Aromatic C=C Stretch | ~1600 - 1450 | Multiple bands indicating the naphthalene ring system. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy.
For (E)-3-(Naphthalen-2-yl)acrylaldehyde, the protonated molecular ion [M+H]⁺ would have a calculated mass that can be confirmed by HRMS analysis. A reported study found the mass for this ion to be in agreement with the calculated value for the formula C₁₃H₁₁O. diva-portal.org
The fragmentation pattern observed in the mass spectrum provides structural clues. Upon ionization, the molecular ion can break apart into smaller, characteristic fragments. For this compound, likely fragmentation pathways include:
Loss of a hydrogen radical (H•): Formation of a stable [M-H]⁺ acylium ion.
Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to an [M-CO]⁺• ion.
Cleavage to form a stable naphthylmethyl cation: Fragmentation could lead to the highly stable C₁₁H₉⁺ ion. The formation of stable aromatic cations, such as the tropylium (B1234903) ion or related structures, is a common feature in the mass spectra of aromatic compounds. libretexts.org
Analysis of related enaminone structures, such as (E)-3-(Dimethylamino)-1-(naphthalene-2-yl)prop-2-en-1-one, has shown that fragmentation often leads to the formation of a stable naphthalen-2-ylcarbonylium ion, highlighting the stability of fragments containing the naphthalene moiety. researchgate.netsemanticscholar.org
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Techniques
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) are fundamental mass spectrometry techniques for the structural analysis of organic compounds. EI involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. rsc.orgaip.org This fragmentation provides a characteristic "fingerprint" that is invaluable for structure elucidation. aip.org The fragmentation of the molecular ion of this compound would be expected to proceed through several key pathways, including the loss of a hydrogen atom, the formyl radical, or carbon monoxide, as well as cleavages yielding ions representative of the stable naphthalene core.
In contrast, CI-MS is a "softer" ionization method. It uses a reagent gas (like methane (B114726) or ammonia) to produce reactant ions which then transfer a proton to the analyte molecule, typically yielding a prominent protonated molecule [M+H]⁺. nih.gov This technique minimizes fragmentation, making it ideal for confirming the molecular weight of the compound. nih.gov
Table 1: Predicted Key Ion Fragments for this compound in EI-MS
| Ion Formula | m/z (mass/charge) | Identity |
| [C₁₃H₁₀O]⁺• | 182 | Molecular Ion (M⁺•) |
| [C₁₃H₉O]⁺ | 181 | [M-H]⁺ |
| [C₁₂H₉]⁺ | 153 | [M-CHO]⁺ |
| [C₁₂H₁₀]⁺• | 154 | [M-CO]⁺• |
| [C₁₀H₇]⁺ | 127 | Naphthyl cation |
This table is predictive and based on general principles of mass spectrometry fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Adduct Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.commdpi.com It is frequently employed to assess the purity of synthetic compounds like this compound. bldpharm.comambeed.com In a typical setup, reverse-phase chromatography separates the main compound from impurities, which are then detected by the mass spectrometer, confirming both the identity of the peak and its purity, often cited as high as 99%. lookchem.com
The α,β-unsaturated aldehyde structure of this compound makes it a reactive Michael acceptor, prone to forming covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is analogous to that of other α,β-unsaturated aldehydes like acrolein. nih.govnih.gov LC-MS/MS is the premier technique for identifying such adducts. Using methods like selected reaction monitoring (SRM), researchers can specifically and sensitively quantify the adducted peptides from a complex biological sample in relation to their unmodified counterparts, providing a precise measure of protein modification. mdpi.comnih.gov
Table 2: Representative LC-MS Parameters for Analysis
| Parameter | Setting | Purpose |
| LC Column | C18 or equivalent | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the analyte |
| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions |
| Mass Analyzer | Quadrupole, Ion Trap, or TOF | Separation of ions by m/z |
| Detection Mode | Full Scan or SRM | General detection or targeted quantification |
This table represents typical parameters and may vary based on the specific application. mdpi.comacs.org
Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS)
Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) is an advanced analytical technique that facilitates the analysis of small molecules with molecular weights generally below 700 Da. nih.gov Unlike its counterpart, matrix-assisted laser desorption/ionization (MALDI), SALDI is a matrix-free method. uliege.be It utilizes nanostructured surfaces, such as porous silicon or various nanoparticles, to absorb laser energy and promote the desorption and ionization of the analyte. nih.govnih.gov
The primary advantage of SALDI-MS is the significant reduction of background interference from matrix ions in the low-mass region, which is a common challenge in MALDI-MS. nih.govuliege.be This results in cleaner spectra and higher sensitivity for small molecules. Given that the molecular weight of this compound (182.22 g/mol ) falls squarely in this range, SALDI-MS represents a highly suitable and powerful tool for its sensitive detection and analysis. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iqdergipark.org.tr This technique, also known as electronic spectroscopy, is particularly informative for compounds containing conjugated systems and chromophores. uzh.chmsu.edu
The structure of this compound contains an extensive conjugated π-electron system, which includes the naphthalene ring, the alkene double bond, and the carbonyl group. This conjugation results in characteristic electronic transitions and strong absorption in the UV region. msu.edu The two principal types of electronic transitions expected for this molecule are:
π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, intense absorptions. uzh.ch
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. They occur at longer wavelengths but are characteristically much weaker (lower intensity) than π → π* transitions. uobabylon.edu.iquzh.ch
The extended conjugation provided by the naphthalene ring connected to the acrylaldehyde moiety is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simpler aromatic aldehydes. msu.edu
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity (ε) |
| π → π | π (C=C, C=O, Aromatic) → π | Shorter Wavelength UV | High |
| n → π | n (Oxygen lone pair) → π | Longer Wavelength UV | Low |
This table is predictive and based on the principles of electronic spectroscopy for conjugated systems. uzh.chmsu.edu
Theoretical and Computational Investigations of 3 Naphthalen 2 Yl Acrylaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic structure and predicting the reactivity of molecules like 3-(naphthalen-2-yl)acrylaldehyde. acs.orgggckondagaon.in These methods allow for the detailed exploration of reaction mechanisms and the quantification of various molecular properties that govern chemical behavior. acs.org
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT has become a cornerstone of computational chemistry for modeling reaction paths and understanding chemical reactivity. acs.org For complex organic reactions, DFT calculations can elucidate mechanisms by identifying transition states and intermediates, thereby providing a step-by-step map of the reaction progress. acs.orgscribd.com In studies of related naphthalene (B1677914) derivatives and α,β-unsaturated aldehydes, DFT has been successfully used to investigate reaction mechanisms such as oxidative additions, cycloadditions, and condensations. acs.orgmdpi.comresearchgate.net
By calculating the energies of reactants, transition states, and products, activation barriers and reaction enthalpies can be determined. For instance, in the C–H/C–O coupling of naphthalen-2-yl pivalate, DFT calculations at the M06-L and M06 levels revealed that a base-assisted pathway had a lower activation barrier (31.1 kcal mol⁻¹) compared to the direct C–H activation (34.7 kcal mol⁻¹), highlighting the crucial role of additives in the reaction mechanism. acs.org
Furthermore, analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Other reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, offer a quantitative basis for comparing the reactivity of different molecules and predicting their biological or chemical activity. researchgate.net
| DFT-Calculated Parameter | Significance | Typical Application |
| Activation Energy (Ea) | Determines reaction rate | Comparing feasibility of different reaction pathways. acs.org |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | Predicting the kinetic stability of a molecule. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifies electrophilic/nucleophilic sites | Predicting sites for chemical attack. researchgate.net |
| Global Reactivity Descriptors | Quantify overall reactivity (e.g., hardness, electrophilicity) | Comparing reactivity across a series of compounds. researchgate.net |
Conformational Analysis and Stereoselectivity Predictions
The three-dimensional arrangement of atoms (conformation) and the preference for the formation of one stereoisomer over another (stereoselectivity) are critical aspects of the reactivity of this compound. windows.net Due to the single bond between the naphthalene ring and the acrylaldehyde moiety, as well as the C-C single bond in the propenal chain, the molecule can adopt various conformations. These different spatial arrangements can have distinct energies, influencing which conformation is most likely to participate in a reaction.
Computational conformational analysis has shown that for (E)-3-(naphthalen-2-yl)acrylaldehyde, multiple conformations can exist within a narrow energy range of just 2 kcal/mol. The specific conformation of the substrate as it approaches a catalyst or another reactant is often a deciding factor in the stereochemical outcome of the reaction. ggckondagaon.inwindows.net
In asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product, understanding the factors that control stereoselectivity is paramount. ggckondagaon.in Computational modeling can predict the stereochemical outcome by calculating the energies of the different transition states that lead to different stereoisomers. The transition state with the lower energy corresponds to the major product. This approach is fundamental in rationalizing why a particular catalyst or reaction condition favors the formation of one stereoisomer, providing a powerful tool for designing more selective synthetic methods. ggckondagaon.in
Molecular Dynamics Simulations for Mechanistic Insights
While quantum chemical calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a way to observe the dynamic evolution of a system over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track their movements and interactions. nih.gov This approach is particularly useful for understanding processes that occur over longer timescales or involve a large number of molecules, such as solvent effects or the behavior of molecules in complex environments. researchgate.netmdpi.com
For a molecule like this compound, MD simulations can offer insights into:
Solvent Effects: Investigating how solvent molecules arrange around the solute and influence its conformation and reactivity. Studies on similar compounds have used MD to explore the influence of water as a solvent. researchgate.net
Conformational Dynamics: Observing the transitions between different conformations in solution and identifying the most populated conformational states.
Binding Processes: Simulating the process of the substrate binding to a catalyst or an enzyme's active site, revealing the key interactions that stabilize the bound complex. mdpi.com
By simulating the system at an atomistic level, MD can bridge the gap between static quantum chemical pictures and the dynamic reality of chemical reactions in solution. mdpi.comnih.gov
In Silico Modeling of Catalyst-Substrate Interactions
The rational design of catalysts for selective organic transformations relies heavily on understanding the intricate interactions between the catalyst and the substrate at the molecular level. mdpi.comchemrxiv.org In silico modeling provides a virtual laboratory to build and test models of these interactions, offering insights that can be difficult to obtain experimentally. mdpi.comchemrxiv.org
Using computational pipelines, researchers can generate numerous possible conformations of the catalyst-substrate complex and calculate their relative energies. chemrxiv.org This allows for the identification of the most stable binding modes and the transition states that control the reaction's outcome, particularly its enantioselectivity. chemrxiv.org For example, in modeling catalytic reactions, different orientations of the substrate (e.g., how this compound docks into a catalyst's active site) can be evaluated to predict the enantiomeric ratio (er) of the products. chemrxiv.org These predictions can then be compared with experimental results to validate and refine the computational model.
Case studies have shown that this approach can successfully reproduce and explain experimental outcomes. chemrxiv.org Sometimes, a catalyst's selectivity is not simply due to the most obvious low-energy conformation but results from a subtle balance of multiple competing reaction pathways. chemrxiv.org In silico modeling can uncover these complex relationships, guiding the optimization of catalyst structures for improved performance. chemrxiv.org
| Catalyst Design Parameter | In Silico Modeling Approach | Predicted Outcome |
| Catalyst Steric Bulk | Generate and compare energies of catalyst-substrate conformers. | Predicts which substrate orientation is favored, impacting stereoselectivity. chemrxiv.org |
| Electronic Effects | Calculate charge distributions and orbital interactions. | Explains how the catalyst activates the substrate for reaction. |
| Enantiomeric Ratio (er) | Boltzmann-weighting of energies of transition states leading to different enantiomers. | Quantitative prediction of the product's enantiomeric excess. chemrxiv.org |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily using DFT, allow for the accurate prediction of various spectroscopic properties of molecules. researchgate.net This capability is invaluable for confirming the identity of a synthesized compound by comparing calculated spectra with experimental measurements. researchgate.net
For this compound, key spectroscopic data can be computationally predicted:
Vibrational Spectra (FT-IR): DFT calculations can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared spectrum can be compared with the experimental one to assign specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the aldehyde, C=C stretch of the alkene, or vibrations of the naphthalene ring). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For example, the chemical shifts for the aldehydic proton and the vinylic protons in this compound have been reported from experimental data, and these could be corroborated by DFT predictions. acs.org
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This can help identify the chromophores within the molecule responsible for its absorption of light.
The agreement between predicted and experimental spectra serves as a validation of the computational method and the assumed molecular structure, providing a high degree of confidence in both the theoretical model and the experimental characterization. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Naphthalen-2-yl)acrylaldehyde, and how do reaction conditions influence yield and purity?
- Answer : The compound is commonly synthesized via the oxidative Heck reaction. A representative method involves palladium(II) acetate (Pd(OAc)₂) as a catalyst, dmphen as a ligand, and acrolein as the aldehyde source. Reaction conditions (e.g., 24 hours in acetonitrile, pentane/diethyl ether eluent) yield the product in 85% purity, confirmed by ¹H NMR (δ 9.73 ppm, d, J = 7.6 Hz) and HRMS . Alternative routes include reduction of (E)-3-(naphthalen-2-yl)-3-phenylacrylaldehyde using NaBH₄, yielding intermediates like 69f with 66% efficiency . Optimizing ligand choice and solvent polarity is critical for minimizing side products.
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Diagnostic peaks for the α,β-unsaturated aldehyde (e.g., δ 9.73 ppm for the aldehyde proton; δ 193.8 ppm for the carbonyl carbon) confirm the E-configuration .
- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 260 (50%) and fragmentation patterns (e.g., m/z 217, 100%) validate the structure .
- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) are critical .
Q. How should researchers handle toxicity and stability concerns during experimental work with this compound?
- Answer : While specific toxicity data for this compound is limited, naphthalene derivatives are associated with environmental and health risks. Use fume hoods, personal protective equipment (PPE), and inert atmospheres for storage. Monitor degradation via HPLC under varying temperatures and light exposure .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of this compound for asymmetric catalysis?
- Answer : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes to direct functionalization at the α-position. For example, DMP oxidation of indene derivatives yields brominated analogs (e.g., 1d) with 86% yield, enabling downstream cross-coupling reactions . Computational modeling (DFT) aids in predicting regioselectivity and transition-state energetics .
Q. How can crystallographic data resolve contradictions in reported structural conformations of acrylaldehyde derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms bond lengths and angles. For instance, crystal studies of related (E)-3-(4-fluorophenyl)acrylaldehyde reveal planar geometry (torsion angles < 5°), resolving discrepancies in NMR-based conformational assignments .
Q. What methodologies address challenges in synthesizing enantiomerically pure derivatives for pharmacological applications?
- Answer : Chiral resolution via HPLC with amylose-based columns or enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) achieves >99% ee. For example, Boc-protected 3-(2-naphthyl)-D-alanine derivatives are synthesized for peptide-based drug candidates .
Data Contradiction and Mechanistic Analysis
Q. How do conflicting reports on reaction mechanisms for acrylaldehyde dimerization inform experimental design?
- Answer : Discrepancies arise from solvent polarity and catalyst effects. In polar solvents (e.g., DMF), base-catalyzed aldol dimerization dominates, while non-polar solvents favor [4+2] cycloaddition. Monitor reaction progress via in situ IR to identify dominant pathways .
Q. What computational tools validate the electronic properties of this compound in supramolecular assemblies?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict HOMO-LUMO gaps (~4.1 eV) and nonlinear optical (NLO) properties. Compare with experimental UV-Vis spectra (λmax ~300 nm) to assess charge-transfer interactions .
Methodological Tables
| Synthetic Method | Conditions | Yield | Key Data | Reference |
|---|---|---|---|---|
| Oxidative Heck Reaction | Pd(OAc)₂, dmphen, CH₃CN, 24 h | 85% | ¹H NMR (δ 9.73, d, J=7.6 Hz); HRMS m/z 183.0806 | |
| NaBH₄ Reduction | THF, 0°C to RT, 2 h | 66% | EI-MS m/z 260 (M⁺), 217 (base peak) | |
| DMP Oxidation | CH₂Cl₂, rt, 3 h | 86% | HRMS m/z 277.1226 (M+H⁺) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
